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For researchers, scientists, and drug development professionals, the race to effectively target

the notorious KRAS G12D mutation, a key driver in a multitude of cancers, is entering a critical

and exciting phase. This guide provides a detailed, head-to-head comparison of the leading

KRAS G12D inhibitors in development, summarizing their preclinical performance with

supporting experimental data to inform further research and development efforts.

The KRAS protein, a central node in cellular signaling, cycles between an active GTP-bound

and an inactive GDP-bound state. The G12D mutation impairs its intrinsic GTPase activity,

locking it in a constitutively active state and driving oncogenic signaling through downstream

pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. For decades,

KRAS was considered "undruggable," but recent breakthroughs have led to the development of

a new generation of targeted inhibitors. This guide focuses on inhibitors specifically targeting

the KRAS G12D mutation, one of the most prevalent and challenging KRAS alterations.

At a Glance: Preclinical Efficacy of KRAS G12D
Inhibitors
The following tables summarize the key preclinical data for prominent KRAS G12D inhibitors,

providing a quantitative basis for comparison.
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Action
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al Potency
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Cellular
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Selectivity

In Vivo

Efficacy

(Xenograft

Models)

Developer

MRTX1133

Non-

covalent,

selective

inhibitor of

KRAS

G12D in

both its

active and

inactive

states.

IC50: 2 nM

AsPC-1

(pancreatic

): 7-10

nMSW199

0

(pancreatic

): 7-10 nM

>1000-fold

for KRAS

G12D over

wild-type

KRAS.

Significant

tumor

regression

in

pancreatic

and

colorectal

cancer

models.

Mirati

Therapeuti

cs (a

Bristol

Myers

Squibb

Company)

GFH375/V

S-7375

Oral,

selective

KRAS

G12D

inhibitor

targeting

both the

"ON"

(GTP-

bound) and

"OFF"

(GDP-

bound)

states.

Single-digit

nanomolar

IC50

values for

inhibition of

nucleotide

exchange

and

interaction

with RAF1.

Sub-

nanomolar

IC50

values for

p-ERK

suppressio

n in KRAS

G12D cell

lines.

High

selectivity

for KRAS

G12D over

non-G12D

KRAS

variants

and wild-

type cells.

Dose-

dependent

tumor

regression

s in

multiple

pancreatic

and

colorectal

cancer

CDX

models.

GenFleet

Therapeuti

cs /

Verastem

Oncology

RMC-9805 Covalent,

tri-complex

inhibitor

that

selectively

targets the

active,

GTP-

Not

reported

Not

reported

Mutant-

selective

Robust

anti-tumor

activity and

tumor

regression

s across

diverse

KRAS

Revolution

Medicines
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bound

state of

KRAS

G12D

(RAS(ON)

inhibitor).

G12D

xenograft

models

(PDAC,

NSCLC,

CRC).

HRS-4642

High-

affinity,

selective,

long-

acting,

non-

covalent

KRAS

G12D

inhibitor.

Kd = 0.083

nM

Strong

specific

inhibition of

KRAS

G12D

mutant cell

lines.

21-fold

lower Kd

for KRAS

G12D

compared

to KRAS

G12C and

17-fold

lower than

wild-type

KRAS.

Significant

inhibition of

tumor

growth in

pancreatic,

colorectal,

and lung

cancer

xenograft

and PDX

models.

Jiangsu

Hengrui

Pharmaceu

ticals

BI

1701963

Pan-KRAS

inhibitor

that binds

to SOS1,

preventing

the

interaction

with KRAS

and

reducing

the

formation

of active

KRAS.

Not

specific to

G12D

Antiprolifer

ative

activity

against

various

KRAS

mutant cell

lines

(including

G12D) with

IC50

values

ranging

from 1-143

nM in

some

assays.

Broad

activity

against

major G12

and G13

KRAS

oncoprotei

ns.

Blocks

tumor

growth in

preclinical

models

with

various

KRAS

mutations.

Boehringer

Ingelheim
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Visualizing the KRAS G12D Signaling Axis and
Inhibition
To better understand the therapeutic rationale, the following diagrams illustrate the KRAS

G12D signaling pathway and the points of intervention for these inhibitors.
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[https://www.benchchem.com/product/b8256503#head-to-head-comparison-of-different-kras-
g12d-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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